Fulminic acid

Description

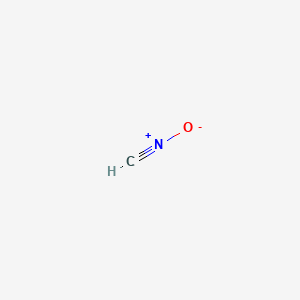

Structure

2D Structure

3D Structure

Properties

CAS No. |

51060-05-0 |

|---|---|

Molecular Formula |

HCNO CHNO |

Molecular Weight |

43.025 g/mol |

IUPAC Name |

formonitrile oxide |

InChI |

InChI=1S/CHNO/c1-2-3/h1H |

InChI Key |

UXKUODQYLDZXDL-UHFFFAOYSA-N |

SMILES |

C#[N+][O-] |

Canonical SMILES |

C#[N+][O-] |

Origin of Product |

United States |

Foundational & Exploratory

The Volatile Genesis of a Molecule: An In-depth History of the Discovery of Fulminic Acid

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The story of fulminic acid (HCNO) is a compelling narrative of serendipitous discovery, explosive chemistry, and the foundational shifts in chemical understanding that paved the way for modern organic chemistry. This technical guide provides a detailed account of the key experiments and conceptual leaps that led to the isolation and characterization of this compound and its salts, offering insights into the methodologies of 19th-century chemists and the intellectual evolution of the field.

A Serendipitous and Explosive Beginning: Edward Charles Howard's "Fulminating Mercury"

The journey into the nature of fulminates began in 1800 with the work of the British chemist Edward Charles Howard.[1][2] While investigating various mercury compounds, he synthesized a highly explosive white crystalline powder he termed "fulminating mercury".[1][3] This discovery was not the result of a direct search for a new explosive, but rather an unexpected outcome of his experiments.[1] Howard's work, published in the Philosophical Transactions of the Royal Society of London, marked the first documented synthesis of a fulminate (B1208216) salt.[3][4]

A few years later, in 1802, the Italian chemist Luigi Brugnatelli independently synthesized silver fulminate by reacting silver nitrate (B79036) with nitric acid and alcohol.[5] These early preparations highlighted the extreme sensitivity and explosive nature of these compounds, which would both fascinate and peril chemists for decades to come.[5]

The Dawn of Isomerism: Liebig and Wöhler's Foundational Work

The next significant chapter in the history of this compound unfolded in the 1820s and is inextricably linked to the pioneering work of Justus von Liebig and Friedrich Wöhler. Their investigations into silver fulminate and the newly synthesized silver cyanate (B1221674) led to a revolutionary concept in chemistry: isomerism.[6]

Liebig, who had been fascinated with silver fulminate from a young age, conducted a detailed quantitative analysis of the compound with Joseph Louis Gay-Lussac.[7] Concurrently, Friedrich Wöhler was studying cyanic acid and had prepared silver cyanate.[8] Through their correspondence and comparison of their analytical data, they made a startling discovery: silver fulminate and silver cyanate possessed the exact same elemental composition but exhibited vastly different properties.[6] Silver fulminate was a powerful explosive, while silver cyanate was a stable, non-explosive salt.

This finding challenged the prevailing belief that compounds with the same elemental formula must be identical.[9] The work of Liebig and Wöhler provided the first clear evidence that the arrangement of atoms within a molecule, not just their number and type, determines its chemical identity.[6] This groundbreaking concept was later termed "isomerism" by Jöns Jacob Berzelius and laid a crucial foundation for the development of structural theory in organic chemistry.

The Elusive Free Acid and Its Eventual Characterization

Despite the early discovery and study of its salts, this compound itself remained an elusive compound for over a century and a half. While its existence was inferred from the reactions of its salts, all attempts to isolate the free acid resulted in its immediate decomposition or polymerization. It was not until 1966 that a pure sample of this compound was finally isolated and analyzed, confirming its structure as H-C≡N⁺-O⁻.[10]

Quantitative Data Summary

The following table summarizes the key quantitative data from the historical experiments described. Early 19th-century analytical techniques were less precise than modern methods, and the data reflects the instrumentation and understanding of the time.

| Scientist(s) | Compound | Experiment | Quantitative Data | Year |

| Edward Charles Howard | Mercury(II) Fulminate | Synthesis | 100 grains of mercury yielded 120 to 132 grains of product.[11] | 1800 |

| Justus von Liebig & Joseph Louis Gay-Lussac | Silver Fulminate | Elemental Analysis | Determined the empirical formula to be AgCNO.[12][7] | 1824 |

| Friedrich Wöhler | Silver Cyanate | Elemental Analysis | Determined the empirical formula to be AgOCN, identical to silver fulminate. | c. 1824 |

Detailed Experimental Protocols

The following are detailed reconstructions of the experimental protocols used by the pioneering chemists in the discovery of this compound and its salts, based on their own accounts and contemporary sources.

Protocol 1: Edward Howard's Synthesis of Mercury(II) Fulminate (c. 1800)

Objective: To synthesize "fulminating mercury."

Reagents:

-

Mercury (Quicksilver)

-

Nitric Acid

-

Alcohol (Ethanol)

-

Distilled Water

Apparatus:

-

Glass reaction vessel

-

Heat source

-

Filter paper

Procedure:

-

100 grains of mercury were dissolved in 1.5 measured ounces of nitric acid with the application of heat.[11]

-

The resulting solution was allowed to cool and then poured into two measured ounces of alcohol.[11]

-

A moderate heat was applied to the mixture until effervescence was observed.[11]

-

A white fume appeared on the surface of the liquid, followed by the gradual precipitation of a white powder.[11]

-

Upon cessation of the reaction, the precipitate was immediately collected on a filter.[11]

-

The collected powder was washed thoroughly with distilled water.[11]

-

The product was carefully dried at a temperature not significantly exceeding that of a water bath.[11]

Protocol 2: Luigi Brugnatelli's Synthesis of Silver Fulminate (c. 1802) / Modern Adaptation

Objective: To synthesize silver fulminate.

Reagents:

-

Silver Nitrate

-

Concentrated Nitric Acid

-

Ethanol (95%)

-

Distilled Water

Apparatus:

-

Test tube or small flask

-

Hot water bath

-

Ice bath

Procedure (Modern Adaptation):

-

A stock solution is prepared by dissolving 8.4 g of silver nitrate in a mixture of 39.5 g of concentrated nitric acid and 8.4 g of water.[5]

-

In a test tube, 10 mL of this stock solution is mixed with 12 mL of 95% ethanol.[5]

-

The test tube is gently heated in a hot water bath to approximately 60°C while swirling.[5]

-

At the first sign of bubbling, the test tube is immediately removed from the hot water bath and placed in an ice bath to control the exothermic reaction.[5]

-

A white precipitate of silver fulminate forms.

-

The mixture is cooled to ensure maximum precipitation.

-

The precipitate is collected by vacuum filtration and washed with cold distilled water while still damp to avoid detonation upon drying.

Protocol 3: Friedrich Wöhler's Synthesis of Silver Cyanate (c. 1824)

Objective: To synthesize silver cyanate.

Reagents:

-

Source of cyanic acid (e.g., from the thermal decomposition of uric acid or other nitrogenous organic matter)

-

Silver nitrate solution

Apparatus:

-

Reaction vessel

-

Filtration apparatus

Procedure (Conceptual Reconstruction):

-

Cyanic acid was generated, likely through the heating of a substance like potassium cyanate, which itself was derived from organic sources.

-

The cyanic acid was then reacted with a solution of silver nitrate.

-

This would result in the precipitation of the less soluble silver cyanate.

-

The silver cyanate precipitate was then collected by filtration, washed, and dried for analysis.

Logical Pathway of Discovery

The following diagram illustrates the key discoveries and their logical connections in the history of this compound.

This historical journey, from the explosive powders of the early 19th century to the modern understanding of a simple yet reactive molecule, underscores the critical role of careful experimentation, intellectual curiosity, and collaborative scientific inquiry in advancing our knowledge of the chemical world. The discovery of this compound and the subsequent unraveling of the concept of isomerism were not merely additions to the catalog of chemical compounds but were pivotal moments that reshaped the very foundations of chemical science.

References

- 1. Sciencemadness Discussion Board - Sometimes you bite the fulminate and sometimes the fulminate bites you. Howard 1800 - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. scispace.com [scispace.com]

- 3. lindahall.org [lindahall.org]

- 4. Paper, 'Experiments with fulminating mercury' by Edward Howard | The Royal Society: Science in the Making [makingscience.royalsociety.org]

- 5. grokipedia.com [grokipedia.com]

- 6. murov.info [murov.info]

- 7. sciencemadness.org [sciencemadness.org]

- 8. Silver fulminate and cyanate | Podcast | Chemistry World [chemistryworld.com]

- 9. chemedx.org [chemedx.org]

- 10. royalsocietypublishing.org [royalsocietypublishing.org]

- 11. royalsocietypublishing.org [royalsocietypublishing.org]

- 12. researchgate.net [researchgate.net]

Unraveling the Enigma of Fulminic Acid: A Deep Dive into its Molecular Structure and Bonding

For Immediate Release

Fulminic acid (HCNO), a molecule with a rich and storied history in the annals of chemistry, continues to be a subject of intense scientific scrutiny. This technical guide offers an in-depth exploration of its molecular structure and bonding, tailored for researchers, scientists, and professionals in drug development. We present a comprehensive overview of its geometric parameters, vibrational frequencies, and the sophisticated experimental and theoretical methodologies employed to elucidate its unique quasi-linear nature.

First identified in 1800 through its explosive silver and mercury salts, the true structure of this compound remained a puzzle for over a century.[1][2] It was not until the 1960s that infrared spectroscopy definitively confirmed its structure as H-C≡N⁺-O⁻, a nitrile N-oxide.[1][2] This compound is one of four isomers with the molecular formula CHNO, with the order of stability being isocyanic acid (HNCO) > cyanic acid (HOCN) > this compound (HCNO) > isothis compound (HONC).[1] Due to its inherent instability, this compound is typically generated in situ for applications such as 1,3-dipolar cycloaddition reactions.[1]

Molecular Geometry and Bonding Parameters

The molecular structure of this compound is characterized by its quasi-linear geometry, a consequence of an exceptionally flat bending potential at the H-C-N angle.[1][3] This unusual characteristic has made it a challenging system for theoretical calculations.[3][4][5] The most accepted representation of its bonding is a resonance hybrid, with the major contributor featuring a triple bond between carbon and nitrogen and a single bond between nitrogen and oxygen, resulting in a positive formal charge on the nitrogen and a negative formal charge on the oxygen.[6]

The experimentally determined and theoretically calculated geometric parameters and vibrational frequencies of this compound are summarized in the table below.

| Parameter | Experimental Value | Theoretical Value | Method | Reference |

| Bond Lengths (Å) | ||||

| r(C-H) | 1.027(1) | - | Microwave Spectroscopy | [7] |

| r(C-N) | 1.161(15) | - | Microwave Spectroscopy | [7] |

| r(N-O) | 1.207(15) | - | Microwave Spectroscopy | [7] |

| Bond Angles (°) | ||||

| ∠(H-C-N) | Quasi-linear | 173.9 | AE-CCSDT(Q)/CBS | [3][8] |

| Vibrational Frequencies (cm⁻¹) | ||||

| ω₅ (H-C-N bend) | ~32 | 32 | Far-Infrared Spectroscopy, AE-CCSDTQ(P)/CBS+MVD1+DBOC | [1][3][8] |

Experimental and Theoretical Methodologies

The elucidation of this compound's structure has been a journey through the evolution of chemical analysis techniques.

Experimental Protocols

-

Microwave Spectroscopy: This technique was instrumental in providing the first precise measurements of the bond lengths in this compound.[7] The method involves passing microwave radiation through a gaseous sample of the molecule. The absorption of specific frequencies, corresponding to transitions between rotational energy levels, allows for the determination of the molecule's moments of inertia, from which bond lengths and angles can be derived. For a molecule like this compound, this requires the in-situ generation of the unstable species in the gas phase within the spectrometer.

-

Infrared and Far-Infrared Spectroscopy: Infrared spectroscopy played a crucial role in confirming the H-C≡N⁺-O⁻ connectivity.[1] Far-infrared spectroscopy has been particularly important in characterizing the low-frequency H-C-N bending vibration, which is a hallmark of its quasi-linear nature.[3][9] This technique measures the absorption of infrared radiation corresponding to transitions between vibrational energy levels of the molecule. The positions and intensities of the absorption bands provide information about the functional groups present and the molecule's geometry.

Computational Chemistry

A variety of theoretical methods have been employed to model the structure and properties of this compound, reflecting the challenges posed by its electronic structure and flat bending potential.

-

Ab Initio Methods: High-level ab initio calculations, such as Coupled Cluster theory (e.g., CCSD(T), CCSDT(Q), CCSDTQ(P)), have been essential in refining our understanding of this compound's geometry and vibrational frequencies.[3][8][10][11] These methods solve the electronic Schrödinger equation without empirical parameters, providing highly accurate results when combined with large basis sets and extrapolations to the complete basis set (CBS) limit. The Focal Point Analysis (FPA) approach has been used to systematically approach the ab initio limit for properties like geometry and vibrational frequencies.[3][8]

-

Density Functional Theory (DFT): While widely used in computational chemistry, DFT has shown mixed success in accurately describing the properties of this compound.[4][5] A comprehensive study of 473 density functionals revealed that many struggle to correctly predict its quasi-linear structure and the frequency of the H-C-N bending mode.[4][5] This highlights the sensitivity of DFT results to the choice of functional for this challenging molecule.

Visualizing the Molecular Landscape of this compound

To further illuminate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Bonding in the major resonance structure of this compound.

Caption: Workflow for computational characterization of this compound.

References

- 1. grokipedia.com [grokipedia.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Tests of the DFT Ladder for the this compound Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 6. homework.study.com [homework.study.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound: a quasibent spectacle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. osti.gov [osti.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Theoretical Investigation of the Reaction of Imidogen with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

electronic structure of the fulminate ion

An In-depth Technical Guide to the Electronic Structure of the Fulminate (B1208216) Ion (CNO⁻)

Introduction

The fulminate ion, CNO⁻, is a pseudohalide anion isoelectronic with species like cyanate (B1221674) (OCN⁻) and azide (B81097) (N₃⁻).[1] Composed of one carbon, one nitrogen, and one oxygen atom, it possesses a total of 16 valence electrons.[2][3][4][5] Unlike its stable isomer, the cyanate ion, the fulminate ion is notoriously unstable and its salts are highly sensitive, friction-sensitive explosives.[3][4][6] Mercury(II) fulminate, for instance, has historically been a primary component in detonators.[3] This guide provides a comprehensive examination of the , exploring its bonding, geometry, and the theoretical and experimental basis for its inherent instability, aimed at researchers in chemistry and materials science.

Lewis Structures and Resonance Theory

The arrangement of atoms in the fulminate ion is C-N-O, in contrast to the more stable O-C-N arrangement of the cyanate ion. The 16 valence electrons can be arranged in several resonance structures to satisfy the octet rule for each atom. The most significant contributing resonance structures are depicted below. Formal charges are crucial for evaluating the relative stability of these structures. The most plausible structures are those that minimize formal charges and place negative charges on more electronegative atoms. However, all resonance forms for CNO⁻ exhibit a significant separation of formal charge, which contributes to the ion's high reactivity and instability.

The three primary resonance structures are:

-

Structure A: A triple bond between carbon and nitrogen, and a single bond between nitrogen and oxygen.

-

Structure B: Two double bonds, one between carbon and nitrogen, and one between nitrogen and oxygen.

-

Structure C: A single bond between carbon and nitrogen, and a triple bond between nitrogen and oxygen.

The formal charges for each atom in these structures are calculated as follows: Formal Charge = (Valence Electrons) - (Non-bonding Electrons) - (1/2 * Bonding Electrons)

| Structure | Atom | Formal Charge |

| A: [:C≡N-Ö:]⁻ | C | -1 |

| N | +1 | |

| O | 0 | |

| B: [:C̈=N=Ö:]⁻ | C | -2 |

| N | +1 | |

| O | +1 | |

| C: [C̈-N≡O:]⁻ | C | +1 |

| N | +1 | |

| O | -2 |

While Structure A is often cited as the most significant contributor because it has a zero formal charge on one of the terminal atoms, the presence of a positive formal charge on the electronegative nitrogen atom and a negative formal charge on the less electronegative carbon atom is unfavorable. This distribution is a key reason for the fulminate ion's instability compared to the cyanate ion, where the most stable resonance structure places a negative charge on the most electronegative atom (oxygen).[4][6]

Molecular Geometry and Hybridization

Experimental and theoretical studies confirm that the fulminate ion has a linear molecular geometry.[2] According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the central nitrogen atom is bonded to two other atoms and has no lone pairs in the dominant resonance structure (Structure A), resulting in a linear arrangement with a bond angle of approximately 180°.[2]

To accommodate this linear geometry, the carbon and central nitrogen atoms are considered to be sp hybridized .[2]

-

The carbon atom forms one σ-bond and two π-bonds with nitrogen.

-

The nitrogen atom forms two σ-bonds (one with carbon, one with oxygen) and two π-bonds (with carbon).

-

The terminal oxygen atom's bonding can be described using its p-orbitals.

This hybridization scheme supports the formation of the triple bond between carbon and nitrogen and the linear structure of the ion.

Quantitative Structural and Spectroscopic Data

The structural parameters of the fulminate ion have been determined through various experimental techniques, particularly X-ray diffraction on its salts, and supported by computational studies.

| Parameter | Experimental Value (in Mercury Fulminate, Hg(CNO)₂) | Calculated/General Value | Source |

| C≡N Bond Length | 1.143 Å | ~1.17 Å (0.117 nm) | [2][7] |

| N-O Bond Length | 1.248 Å | ~1.42 Å (0.142 nm) | [2][7] |

| Hg-C≡N Bond Angle | 169.1° | ~180° | [2][7] |

| C≡N-O Bond Angle | 179.7° | ~180° | [7] |

The significant deviation from a perfect 180° angle in the solid state of mercury fulminate is due to intermolecular interactions within the crystal lattice.[7] Infrared spectroscopy has also been a key tool in probing the bonding within the ion, with characteristic stretching frequencies providing insight into the bond strengths.[1][8]

Experimental and Computational Methodologies

The understanding of the fulminate ion's electronic structure is built upon a combination of experimental observation and computational modeling.

Experimental Protocols

-

X-ray Diffraction: Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement, bond lengths, and bond angles in the solid state. For a typical experiment, a suitable single crystal of a fulminate salt (e.g., AgCNO or Hg(CNO)₂) is mounted on a diffractometer. It is then irradiated with monochromatic X-rays, and the diffraction pattern is collected. The data is processed to solve the crystal structure and refine the atomic positions.[7][8]

-

Infrared (IR) Spectroscopy: Solid-state IR spectroscopy is used to measure the vibrational frequencies of the C-N and N-O bonds.[1] A sample of the fulminate salt is typically mixed with KBr and pressed into a pellet, or studied as a thin film. The sample is placed in an IR spectrometer, and the absorption of infrared radiation is measured as a function of frequency, revealing the characteristic stretching and bending modes of the ion.

-

Gas-Phase Studies (Mass Spectrometry): The intrinsic properties of the isolated fulminate anion have been studied using mass spectrometry. The anion can be generated in the gas phase through reactions like the deprotonation of nitromethane.[9][10] Techniques such as collision-induced dissociation (CID) can then be used to probe its stability and fragmentation pathways.[9]

Computational Protocols

-

Density Functional Theory (DFT): DFT is a widely used computational method to predict the geometric and electronic properties of molecules.[11][12] A typical protocol involves selecting a functional (e.g., PBE, B3LYP) and a basis set. The geometry of the ion is then optimized to find the lowest energy structure. From this, properties like bond lengths, vibrational frequencies, and electronic band structure (for solids) can be calculated.[11][13]

-

Ab Initio Methods: High-level ab initio methods like Møller-Plesset perturbation theory (MPn) and Coupled Cluster (CC) theory provide highly accurate results, especially for calculating reaction energies.[9] These methods were used to study the rearrangement of the CNO⁻ ion to the more stable OCN⁻ isomer, mapping the potential energy surface and identifying transition states and intermediates.[9]

Relationship Between Electronic Structure and Instability

The explosive nature of fulminates is a direct consequence of their electronic structure. The unfavorable formal charge distribution makes the ion a high-energy species relative to potential decomposition products. The rearrangement to the much more stable cyanate isomer is highly exothermic (calculated to be around 275 kJ/mol).[9]

The decomposition of fulminates is often initiated by an external stimulus (heat, shock, friction), which provides the activation energy to overcome the kinetic barrier to decomposition. Computational studies on sodium fulminate suggest that the initiating reaction step is the formation of a fulminate dimer via a carbon-carbon bond, followed by rapid polymerization and decomposition.

Conclusion

The is characterized by a linear C-N-O framework, sp hybridization, and a complex resonance picture dominated by unfavorable formal charge separation. This inherent electronic configuration renders the ion thermodynamically unstable and kinetically reactive, explaining the explosive properties of its corresponding salts. A synergistic approach combining advanced spectroscopic and diffraction experiments with high-level computational chemistry has been essential in elucidating the nuanced details of its bonding and behavior. This understanding is critical not only for fundamental chemistry but also for the safe handling and development of energetic materials.

References

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [guidechem.com]

- 3. brainly.com [brainly.com]

- 4. The cyanate ion (OCN- ) and the fulminate ion (CNO- ) share - Tro 5th Edition Ch 10 Problem 97 [pearson.com]

- 5. m.youtube.com [m.youtube.com]

- 6. The cyanate ion (OCN-) and the fulminate ion (CNO-) share - Tro 4th Edition Ch 9 Problem 97 [pearson.com]

- 7. researchgate.net [researchgate.net]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. arxiv.org [arxiv.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermodynamic Properties of Fulminic Acid

For Researchers, Scientists, and Drug Development Professionals

Fulminic acid (HCNO), a volatile and highly explosive compound, presents a significant challenge for experimental characterization. Despite its instability, understanding its thermodynamic properties is crucial for various fields, including combustion chemistry, atmospheric science, and theoretical chemistry. This technical guide provides a comprehensive overview of the core thermodynamic properties of this compound, primarily derived from computational studies, and details the methodologies used for their determination.

Core Thermodynamic Properties

Due to its hazardous nature, the experimental determination of the thermodynamic properties of this compound is exceptionally difficult. Therefore, the values presented below are predominantly derived from high-level quantum chemical calculations, which have become the primary source of reliable data for such unstable species.

| Thermodynamic Property | Symbol | Value | Units |

| Standard Enthalpy of Formation (298.15 K) | ΔHf° | +184.6 ± 0.8 | kJ/mol |

| Standard Molar Entropy (298.15 K) | S° | 240.2 | J/(mol·K) |

| Standard Gibbs Free Energy of Formation (298.15 K) | ΔGf° | +194.9 | kJ/mol |

| Molar Heat Capacity at Constant Pressure (298.15 K) | Cp° | 45.1 | J/(mol·K) |

Methodologies for Determination

The thermodynamic data presented in this guide are primarily the result of sophisticated computational chemistry techniques. The inherent instability of this compound largely precludes direct experimental measurement of these properties.

Computational Protocols

The determination of the thermodynamic properties of this compound relies on ab initio quantum mechanical calculations. These methods solve the electronic Schrödinger equation to provide fundamental information about molecular structure, energy, and vibrational frequencies.

A common and highly accurate approach involves the following steps:

-

Geometry Optimization: The molecular geometry of this compound is optimized to find the lowest energy arrangement of its atoms. This is typically performed using methods like coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) or high-level density functional theory (DFT) with a large basis set (e.g., aug-cc-pVTZ).

-

Vibrational Frequency Calculation: Once the optimized geometry is obtained, the vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the atomic coordinates. These frequencies are crucial for determining the vibrational contribution to the thermodynamic properties.

-

Thermochemical Analysis: The standard thermodynamic functions are then calculated using statistical mechanics. The translational, rotational, and vibrational contributions to the enthalpy, entropy, and heat capacity are determined from the molecular mass, the moments of inertia (from the optimized geometry), and the calculated vibrational frequencies. The electronic contribution is also considered.

The standard enthalpy of formation is often determined using a high-accuracy thermochemical scheme, such as the Active Thermochemical Tables (ATcT).[1][2][3][4] ATcT is a paradigm that uses a network approach to derive self-consistent and highly accurate thermochemical values by incorporating data from a vast array of experimental and theoretical sources.

Isomerization of this compound to Isocyanic Acid

This compound is a high-energy isomer of the much more stable isocyanic acid (HNCO). The isomerization process is highly exothermic and represents a fundamental reaction pathway for this energetic molecule. Understanding the thermodynamics of this isomerization is key to comprehending its reactivity and potential decomposition pathways.

Caption: Potential energy diagram for the isomerization of this compound to isocyanic acid.

References

quantum chemical studies of fulminic acid

An In-depth Technical Guide to the Quantum Chemical Study of Fulminic Acid

Introduction

This compound (HCNO) is a molecule of significant historical and contemporary interest in the field of chemistry. Its discovery and the subsequent finding that its salts share the same chemical composition as cyanates were pivotal in the development of the concept of isomerism.[1][2][3] Beyond its foundational role, HCNO is a key intermediate species in chemical processes of environmental importance, such as the re-burning of nitrogen oxides (NOx) in fossil fuel combustion.[4]

From a theoretical standpoint, this compound presents a formidable challenge for quantum chemical methods. Its structure is characterized by an exceptionally flat potential energy surface for the H-C-N bending motion, leading to a mercurial "quasilinear" or "quasibent" nature.[1][5][6] The calculated geometric and spectroscopic properties of HCNO exhibit a dramatic and unusual sensitivity to both the chosen electron correlation method and the orbital basis set, making it a critical benchmark for assessing the accuracy and reliability of computational chemistry techniques.[2][3][5][6]

This guide provides a comprehensive overview of the quantum chemical studies performed on this compound, detailing the computational methodologies employed, presenting key quantitative data in a structured format, and visualizing the typical workflow for such a high-accuracy investigation.

Computational Methodologies

The accurate theoretical description of this compound requires sophisticated computational methods that can adequately capture the subtle effects of electron correlation and other quantum phenomena.

High-Accuracy Ab Initio Wavefunction Methods

To resolve the ambiguity surrounding HCNO's structure, researchers have employed a hierarchy of rigorous electronic wavefunction methods. While early studies with methods like Møller-Plesset perturbation theory (MP2, MP3) gave conflicting results[1], the modern benchmark for molecules like HCNO is the Coupled Cluster (CC) family of theories.

-

Coupled Cluster Theory: The "gold standard" CCSD(T) method, which includes single and double excitations iteratively and triple excitations perturbatively, has been extensively applied.[4][6] However, for a definitive answer on HCNO, even higher levels of theory that include full triple (CCSDT), quadruple [CCSDT(Q), CCSDTQ], and even pentuple [CCSDTQP(H)] excitations have been necessary to achieve convergence of its properties.[2][4][5]

-

Focal Point Analysis (FPA): This is a systematic approach used to extrapolate the results of electronic structure calculations to the complete basis set (CBS) and full configuration interaction (ab initio) limit.[2][7] It involves a series of calculations with increasingly larger basis sets (e.g., the cc-pCVXZ series, where X=4, 5, 6) and higher levels of electron correlation. This composite scheme allows for a highly accurate determination of molecular properties.[2][5]

-

Essential Corrections: For spectroscopic accuracy, several smaller but significant physical effects must be included in the calculations:

-

Core Electron Correlation: Accounts for the correlation of core electrons, which is typically excluded in frozen-core approximations.[2][5]

-

Scalar Relativistic Effects: These are important for heavier atoms but can provide non-negligible contributions even for first- and second-row elements in high-accuracy work.[2][5][7]

-

Diagonal Born-Oppenheimer Correction (DBOC): This correction accounts for the coupling between the electronic and nuclear motions beyond the standard Born-Oppenheimer approximation.[2][5][7]

-

Density Functional Theory (DFT)

DFT is a popular method due to its favorable computational cost-to-accuracy ratio. Numerous studies have tested a wide array of DFT functionals, spanning all rungs of "Jacob's Ladder," on the this compound problem.[1][8]

-

Performance: The results have been largely inconsistent. DFT methods struggle to correctly describe the flat H-C-N bending potential, with different functionals predicting either linear or bent structures and a very wide range of bending frequencies.[1][8] For instance, functionals like B3LYP, B3LYP-D3, and M06-2X have been used, but no single functional has proven to be reliably accurate for all of HCNO's challenging properties.[1][4] This highlights that this compound remains a problematic case for the current generation of density functional approximations.[8]

Basis Sets

The choice of basis set is critical. For high-accuracy wavefunction-based methods, Dunning's correlation-consistent family of basis sets, including the polarized valence (cc-pVXZ) and core-valence (cc-pCVXZ) variants, are standard.[2][5] Their systematic construction allows for the extrapolation of calculated energies and properties to the Complete Basis Set (CBS) limit, which is essential for minimizing errors associated with the basis set choice.[2][5]

Reaction Kinetics Calculations

To study the role of this compound in chemical reactions, such as its isomerization or its reactions with free radicals, theoretical kinetics methods are employed. Rate constants can be calculated over a wide range of temperatures and pressures using frameworks like Transition State Theory (TST), Variational TST (VTST), and the Rice-Ramsperger-Kassel-Marcus (RRKM) theory.[4]

Quantitative Data Summary

The following tables summarize key geometric, vibrational, and energetic data for this compound from various quantum chemical studies.

Table 1: Calculated Molecular Geometries of this compound

| Method/Basis Set | r(C-H) (Å) | r(C-N) (Å) | r(N-O) (Å) | ∠(H-C-N) (°) | Reference |

| Experimental (IR) | 1.027 | 1.161 | 1.207 | - | [4] |

| MP2/6-31G** | - | - | - | Bent | [1] |

| B3LYP-D3/def2-TZVP | - | - | - | 178.8 | [1] |

| AE-CCSD(T)/CBS | - | - | - | 180.0 | [2][5] |

| AE-CCSDT(Q)/CBS | - | - | - | 173.9 | [2][5] |

| AE-CCSDTQ(P)/CBS (+ MVD1 + DBOC) | - | - | - | 180.0 | [2][5][7] |

| Reference Geometry (High-Level) | 1.05922 | 1.15801 | 1.20184 | - | [4] |

Table 2: Calculated Harmonic Vibrational Frequencies of this compound (cm⁻¹)

| Method/Basis Set | ω₁ (C-H str) | ω₂ (N-O str) | ω₃ (C-N str) | ω₄ (C-N-O bend) | ω₅ (H-C-N bend) | Reference |

| B3LYP/6-311G(d,p) | - | - | - | - | 241 | [1] |

| M06-2X/6-311G(d,p) | - | - | - | - | 398 | [1] |

| AE-CCSD(T)/CBS | - | - | - | - | 120 | [2][5][7] |

| AE-CCSDT(Q)/CBS | - | - | - | - | 51i | [2][5] |

| AE-CCSDTQ(P)/CBS | - | - | - | - | 45 | [2][5][7] |

| AE-CCSDTQ(P)/CBS (+MVD1+DBOC) | - | - | - | - | 32 | [2][5][7] |

(Note: "i" denotes an imaginary frequency, indicating that the linear structure is a transition state rather than a minimum at that level of theory.)

Table 3: Calculated Energetics of this compound

| Property | Method/Basis Set | Value (kcal/mol) | Reference |

| Barrier to Linearity | MP2/6-31G** | 0.64 | [1] |

| Relative Energy vs. Isocyanic Acid (HNCO) | High-Level Ab Initio | 70.7 | [9] |

| Relative Energy of Cyanic Acid (HOCN) | High-Level Ab Initio | 24.7 | [9] |

| Relative Energy of Isothis compound (HONC) | High-Level Ab Initio | 84.1 | [9] |

Visualization of a High-Accuracy Computational Workflow

The following diagram, generated using the DOT language, illustrates a typical workflow for a high-accuracy study of a challenging molecule like this compound, such as a Focal Point Analysis (FPA).

Caption: Workflow for a high-accuracy quantum chemical calculation.

Conclusion

Quantum chemical studies have revealed that this compound is a uniquely challenging molecule. Its final predicted structure—linear versus bent—is exceptionally sensitive to the theoretical methods employed.[1][2][3][5][6]

The consensus from the most advanced computational studies indicates that:

-

High-level coupled-cluster calculations that systematically approach the ab initio limit are required for a reliable description.

-

When extensive electron correlation [up to CCSDTQ(P)], complete basis set extrapolation, and corrections for core correlation, relativistic effects, and the Born-Oppenheimer approximation are included, this compound is predicted to be a linear molecule.[2][5][7]

-

The potential energy surface for the H-C-N bend is extraordinarily shallow, giving the molecule its "quasibent" character, with a very low vibrational bending frequency.[2][5][7]

-

Standard Density Functional Theory (DFT) approaches largely fail to consistently and accurately model this delicate potential energy landscape, making DFT an unreliable tool for this specific problem.[1][8]

This compound continues to serve as a crucial benchmark system. The pursuit of its definitive theoretical description has pushed the boundaries of computational quantum chemistry, providing a stark example of a small molecule whose properties are governed by subtle yet computationally demanding physical effects.

References

- 1. Tests of the DFT Ladder for the this compound Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a quasibent spectacle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. osti.gov [osti.gov]

- 6. This compound: a quasibent spectacle - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP02700K [pubs.rsc.org]

- 7. This compound: a quasibent spectacle - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. vjs.ac.vn [vjs.ac.vn]

The Historical Odyssey of Fulminic Acid: From Alchemical Boom to the Dawn of Structural Theory

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the annals of organic chemistry, few molecules possess a history as rich and impactful as fulminic acid (HCNO). Its story, stretching from the explosive curiosities of early alchemists to the foundational principles of modern chemical structure, offers a compelling narrative of scientific discovery. This technical guide delves into the historical context of this compound, exploring its pivotal role in the development of isomerism, the decades-long quest to elucidate its true structure, and the key experiments that cemented its place in the canon of organic chemistry. For researchers and professionals in drug development, this historical perspective provides a unique appreciation for the intellectual foundations upon which contemporary chemical sciences are built.

The Spark of Discovery: Early Fulminates

The journey begins not with the acid itself, but with its highly explosive salts. In 1800, English chemist Edward Howard serendipitously synthesized mercury fulminate (B1208216) by treating mercury with nitric acid and ethanol.[1][2] His detailed account in the Philosophical Transactions of the Royal Society of London described a crystalline powder with a startling sensitivity to shock and heat, capable of detonating with a violent report.[3][4][5] This discovery was followed in 1802 by Luigi Brugnatelli's synthesis of the even more sensitive silver fulminate using a similar method.[3] These "fulminating" powders, while dangerously volatile, captured the imagination of chemists and laid the groundwork for future investigations.

The Isomerism Enigma: A Tale of Two Silvers

The true significance of fulminates in the advancement of chemical theory came to the forefront in the 1820s through the work of two titans of chemistry: Justus von Liebig and Friedrich Wöhler. Liebig, who had been fascinated with fulminates since his youth, conducted a detailed analysis of silver fulminate, determining its elemental composition to be silver, carbon, nitrogen, and oxygen.[6]

Contemporaneously, Friedrich Wöhler was investigating cyanic acid and had prepared a salt, silver cyanate (B1221674).[7] To the astonishment of the chemical community, analysis revealed that silver cyanate had the exact same elemental composition as Liebig's silver fulminate, yet possessed remarkably different properties.[7] Silver fulminate is a touch-sensitive explosive, while silver cyanate is a stable, non-explosive salt.[8]

This discrepancy presented a direct challenge to the prevailing belief that compounds with the same elemental composition must be identical. The ensuing debate and collaborative verification of their results by Liebig and Wöhler led Jöns Jacob Berzelius to propose the concept of isomerism in 1830—the phenomenon of two or more compounds having the same molecular formula but different arrangements of atoms and, consequently, different chemical and physical properties.[9] This was a watershed moment in the history of chemistry, shifting the focus from mere elemental composition to the critical importance of molecular structure.

The Long Road to Structural Elucidation

Despite its central role in establishing isomerism, the true structure of this compound remained a puzzle for over a century. The four isomers with the formula CHNO—this compound, cyanic acid, isocyanic acid, and the highly unstable isothis compound—presented a significant challenge to the structural theories of the 19th and early 20th centuries. It was not until the advent of modern spectroscopic techniques that the definitive structures could be assigned.

Quantitative Data Summary

The distinct properties of the CHNO isomers are a direct consequence of their different atomic arrangements, which are reflected in their molecular geometries. The following table summarizes the experimentally determined bond lengths and angles for this compound and its more stable isomer, isocyanic acid. Data for the less stable cyanic and isofulminic acids are more challenging to obtain experimentally but have been characterized through computational methods.

| Property | This compound (HCNO) | Isocyanic Acid (HNCO) | Cyanic Acid (HOCN) | Isothis compound (HONC) |

| Bond Lengths (Å) | ||||

| C-H | 1.027[1] | - | - | - |

| N-H | - | 0.995[10] | - | - |

| O-H | - | - | Unavailable | Unavailable |

| C≡N | 1.168[1] | - | Unavailable | - |

| C=N | - | 1.214[10] | - | - |

| N-O | 1.199[1] | - | Unavailable | Unavailable |

| C=O | - | 1.164[10] | Unavailable | - |

| Bond Angles (°) | ||||

| H-C-N | ~180 | - | Unavailable | - |

| H-N-C | - | 123.9[10] | - | - |

| N-C-O | - | 172.6[10] | Unavailable | - |

Key Experimental Protocols

The historical syntheses of fulminates, while hazardous, were crucial to the development of early organic chemistry. The following are detailed methodologies for the key experiments cited.

Edward Howard's Synthesis of Mercury Fulminate (1800)

This protocol is based on the description provided by Edward Howard in his 1800 publication, "On a new fulminating mercury."[5]

Materials:

-

100 grains of quicksilver (mercury)

-

1.5 measured ounces of nitric acid

-

2 measured ounces of alcohol

Procedure:

-

Dissolve 100 grains of mercury in 1.5 ounces of nitric acid with the application of heat.

-

Allow the solution to cool and then pour it into 2 ounces of alcohol.

-

Gently heat the mixture until an effervescence is observed. A white fume will appear on the surface of the liquid, and a white powder will begin to precipitate.

-

Once the reaction has ceased, immediately collect the precipitate on a filter.

-

Wash the precipitate thoroughly with distilled water.

-

Dry the powder carefully in a warm environment, not exceeding the temperature of a water bath.

Caution: This synthesis produces a highly explosive and toxic substance. This protocol is for historical and informational purposes only and should not be attempted without proper safety equipment and expertise in handling explosive materials.

Justus von Liebig's Era - Synthesis of Silver Fulminate

While Liebig's original 1823 paper is not readily accessible in its entirety, numerous historical accounts describe his method for preparing silver fulminate. The following is a representative protocol.

Materials:

-

Silver

-

Nitric acid

-

Ethanol

Procedure:

-

Dissolve silver in nitric acid to form a solution of silver nitrate (B79036).

-

Carefully add this acidic silver nitrate solution to ethanol.

-

A vigorous reaction ensues, often with the evolution of ethereal vapor, leading to the precipitation of white, crystalline silver fulminate.

-

The precipitate is then collected, washed, and carefully dried.

Caution: Silver fulminate is an extremely sensitive primary explosive. This historical protocol is for informational purposes only and is not a recommendation for its synthesis.

Visualizing the Logical Path to Isomerism and Synthesis

The following diagrams, generated using Graphviz, illustrate the key logical relationships and experimental workflows described in this guide.

Conclusion

The historical context of this compound serves as a powerful reminder of the iterative and often serendipitous nature of scientific progress. From the explosive curiosities that first captured the attention of early chemists to the profound intellectual challenge it posed in the form of isomerism, this compound has been a catalyst for fundamental advancements in our understanding of the molecular world. For modern chemists, including those in drug development who rely on a deep understanding of structure-activity relationships, the story of this compound underscores the enduring importance of structural theory—a concept that this unassuming yet powerful molecule helped to establish.

References

- 1. CCCBDB listing of experimental geometry data page 2 [cccbdb.nist.gov]

- 2. Paper, 'On a new fulminating mercury' by Edward Howard | The Royal Society: Science in the Making [makingscience.royalsociety.org]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. On a New Fulminating Mercury. By Edward Howard, Esq. F. R. S. : Howard, E. : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. CCCBDB index navigation [cccbdb.nist.gov]

- 7. catalog.data.gov [catalog.data.gov]

- 8. CCCBDB comparison of experimental and calculated bond lengths [cccbdb.nist.gov]

- 9. CCCBDB Specific experimental coordinates [cccbdb.nist.gov]

- 10. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

Theoretical Scrutiny of Fulminic Acid's Elusive Geometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Fulminic acid (HCNO) presents a significant challenge to theoretical and computational chemistry due to its remarkably flat H-C-N bending potential. This technical guide provides an in-depth analysis of the theoretical models applied to elucidate the geometry of this enigmatic molecule. The subtle interplay of electron correlation and basis set effects leads to conflicting predictions of a linear versus a bent equilibrium structure, a phenomenon that has become a critical test for the accuracy of modern quantum chemical methods. This document summarizes key quantitative data from high-level ab initio and Density Functional Theory (DFT) calculations, details the experimental protocols used for its structural determination, and provides visualizations of the theoretical landscape.

The Challenge of a Quasilinear Molecule

The central question in the theoretical modeling of this compound is the nature of its H-C-N bond angle. Early experimental work suggested a linear geometry, but subsequent high-resolution spectroscopic studies and advanced computational models have revealed a more complex picture. The molecule is now understood to be "quasilinear," with a very shallow potential energy surface for the H-C-N bending mode.[1][2][3][4] This characteristic makes the calculated geometry exquisitely sensitive to the level of theory and basis set employed.

Theoretical Models and Geometric Predictions

A variety of theoretical models have been applied to predict the equilibrium geometry of this compound. These range from various DFT functionals to sophisticated wave function-based ab initio methods. The performance of these models has been a subject of intense investigation, with different approaches yielding contradictory results.[1][5][6][7]

Density Functional Theory (DFT)

Exhaustive studies utilizing a vast array of DFT functionals have shown a bewildering lack of consensus on the geometry of this compound.[1][6][7] The predicted H-C-N angle is highly dependent on the specific functional used, with some predicting a linear structure and others a bent one. This inconsistency across the "DFT ladder" highlights the difficulty that current functionals have in accurately describing the delicate electronic structure of HCNO.[1][6][7] For instance, a 2022 study using the B3LYP-D3/def2-TZVP level of theory calculated a near-linear H-C-N angle of 178.8°.[8] In contrast, other functionals within the same family can predict a truly linear or more significantly bent structure.

High-Level Ab Initio Methods

To resolve the ambiguity of DFT predictions, researchers have employed highly accurate, albeit computationally expensive, ab initio methods. These approaches, particularly the coupled-cluster (CC) family of methods, provide a more systematic path toward the exact solution of the electronic Schrödinger equation.

Focal point analyses (FPA) employing coupled-cluster methods with extensive electron correlation, such as CCSDT(Q) and CCSDTQ(P), and extrapolations to the complete basis set (CBS) limit have provided the most definitive theoretical insights to date.[2][3] These studies have shown that the inclusion of core electron correlation, scalar relativistic effects, and diagonal Born-Oppenheimer corrections are all crucial in determining the final geometry.[2][3][4]

The predictions from these high-level calculations are remarkably sensitive. For example, at the all-electron (AE) CCSD(T)/CBS level, this compound is predicted to be linear.[2][3][4] However, including higher-order electron correlation through AE-CCSDT(Q)/CBS computations results in a bent equilibrium structure with an H-C-N angle of 173.9°.[2][3][4] Pushing the level of theory even further to AE-CCSDTQ(P)/CBS once again predicts a linear geometry.[2]

Quantitative Data Summary

The following tables summarize the key geometric and vibrational frequency data for this compound as predicted by various high-level theoretical models and determined by experiment.

Table 1: Predicted H-C-N Bond Angle and H-C-N Bending Frequency (ω₅) of this compound

| Method | H-C-N Angle (°) | ω₅ (cm⁻¹) | Outcome |

| AE-CCSD(T)/CBS | 180.0 | 120 | Linear |

| AE-CCSDT(Q)/CBS | 173.9 | 51i | Bent |

| AE-CCSDTQ(P)/CBS | 180.0 | 45 | Linear |

| AE-CCSDTQ(P)/CBS + MVD1 + DBOC | 180.0 | 32 | Linear |

Note: An imaginary frequency (indicated by 'i') at a linear geometry confirms that it is a transition state, and the true minimum is bent.[2][3][4] MVD1 refers to scalar relativistic effects, and DBOC refers to diagonal Born-Oppenheimer corrections.[2][3][4]

Table 2: Experimentally Determined and Theoretically Predicted Bond Lengths of this compound (Å)

| Bond | Experimental (Microwave Spectroscopy) |

| C-H | 1.027(1) |

| C-N | 1.161(15) |

| N-O | 1.207(15) |

Experimental Protocols

Microwave Spectroscopy

The experimental geometry of gaseous this compound was determined using microwave spectroscopy.[9] This technique measures the rotational transitions of molecules in the gas phase.

Methodology:

-

Sample Preparation: A pure sample of gaseous this compound is prepared. Historically, this was a significant challenge, but methods were developed for its successful isolation in 1966.[1]

-

Microwave Irradiation: The gas sample is irradiated with microwave radiation of varying frequencies.

-

Absorption Detection: At specific frequencies corresponding to the rotational transitions of the HCNO molecule, the radiation is absorbed. These absorption frequencies are detected and recorded.

-

Spectral Analysis: The rotational spectrum is analyzed to determine the moments of inertia of the molecule.

-

Structure Determination: From the moments of inertia of the parent molecule and its isotopically substituted analogues, the precise bond lengths and angles can be derived.

Visualizing the Theoretical Landscape

The following diagrams illustrate the relationships between the theoretical models and the challenge of predicting this compound's geometry.

Caption: Divergent predictions from DFT and high-level ab initio methods.

Caption: Experimental workflow for determining the geometry of this compound.

Conclusion

The geometry of this compound remains a subtle and challenging problem for theoretical chemistry. While a consensus is emerging from the highest levels of ab initio theory that the molecule is fundamentally linear, its exceptionally low bending frequency makes it behave as a "quasilinear" species. The dramatic failure of a wide range of DFT functionals to consistently predict its structure serves as a cautionary tale and a driving force for the development of more robust theoretical models. For researchers in drug development and related fields, the case of this compound underscores the importance of employing and critically evaluating high-level computational methods when dealing with molecules exhibiting unusual electronic structures and potential energy surfaces.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. This compound: a quasibent spectacle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. osti.gov [osti.gov]

- 4. This compound: a quasibent spectacle - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP02700K [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Tests of the DFT Ladder for the this compound Challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tests of the DFT Ladder for the this compound Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Core Chemical Properties of Fulminic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulminic acid (HCNO) is a historically significant and chemically fascinating molecule, first identified in the early 19th century through its highly explosive salts.[1][2] It is a toxic and unstable organic compound, existing as a colorless gas that readily polymerizes at room temperature.[2][3] As the parent compound of the nitrile oxide class, its unique structure and high reactivity have made it a subject of extensive theoretical and experimental study.[2] This guide provides a comprehensive overview of the core chemical properties of this compound, including its structure, stability, reactivity, and synthesis, with a focus on quantitative data and experimental methodologies.

Molecular Structure and Properties

This compound's molecular formula is HCNO, with the connectivity H−C≡N+−O−.[1] It is one of four isomers with this formula, the others being the more stable isocyanic acid (HNCO), cyanic acid (HOCN), and the least stable isothis compound (HONC).[2] The determination of its structure was a long-standing challenge in chemistry, definitively resolved in the 1960s through spectroscopic methods.[2]

The molecule is described as "quasi-linear" due to an exceptionally flat H−C−N bending potential, which has made its precise geometry a complex subject for both experimental and computational chemists.[2]

Quantitative Molecular Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Unit | Source(s) |

| Molecular Formula | CHNO | - | [1] |

| Molar Mass | 43.02 | g·mol⁻¹ | [1] |

| Bond Lengths | |||

| C-H | 1.027(1) | Å | [1] |

| C-N | 1.161(15) | Å | [1] |

| N-O | 1.207(15) | Å | [1] |

| Ionization Energy | 10.83 | eV | |

| Proton Affinity | 758.00 | kJ/mol | |

| Gas Basicity | 725.50 | kJ/mol |

Isomeric Comparison

The stability and properties of HCNO are best understood in the context of its isomers.

| Isomer | Structure | Relative Stability |

| Isocyanic Acid | H−N=C=O | Most Stable |

| Cyanic Acid | H−O−C≡N | |

| This compound | H−C≡N⁺−O⁻ | |

| Isothis compound | H−O−N⁺≡C⁻ | Least Stable |

Data sourced from reference[2]

Visualization of Molecular Structures

The following diagrams illustrate the structure of this compound and its isomers.

References

The Birth of Isomerism: A Technical Guide to the Role of Fulminic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The concept of isomerism—the principle that different compounds can share the same elemental composition—is a cornerstone of modern chemistry, underpinning our understanding of molecular structure and function. This principle, fundamental to fields from materials science to pharmacology, has its roots in the early 19th century, a period of transformative discovery in chemical analysis. At the heart of this revolution was the study of a seemingly simple yet dangerously explosive compound: fulminic acid. This technical guide provides an in-depth exploration of the pivotal experiments on this compound and its salts that led to the groundbreaking theory of isomerism. We will delve into the detailed experimental protocols of the era, present the crucial quantitative data that sparked a scientific debate, and illustrate the logical progression of this discovery.

The Central Controversy: Silver Fulminate (B1208216) vs. Silver Cyanate (B1221674)

In the 1820s, two young German chemists, Justus von Liebig and Friedrich Wöhler, were independently investigating two distinct silver salts. Liebig, working in Paris with Joseph Louis Gay-Lussac, was analyzing the explosive silver fulminate.[1] Concurrently, Wöhler was studying the more stable silver cyanate.[2] Both chemists employed the nascent techniques of quantitative elemental analysis to determine the precise elemental composition of their respective compounds.

The results of their analyses were startling and, at first, contentious. Despite the dramatic differences in their chemical properties—silver fulminate being a sensitive primary explosive while silver cyanate is a stable, non-explosive salt—their elemental compositions were found to be identical. This finding challenged the prevailing chemical understanding of the time, which held that a compound's properties were solely determined by the nature and number of its constituent atoms.[3]

Data Presentation: Elemental Composition of Silver Fulminate and Silver Cyanate

The table below summarizes the quantitative data from the analyses of silver fulminate by Liebig and Gay-Lussac (1824) and the corresponding accepted composition of silver cyanate analyzed by Wöhler (1824). This direct comparison highlights the analytical conundrum that led to the theory of isomerism.

| Element | Silver Fulminate (Liebig & Gay-Lussac, 1824) | Silver Cyanate (Wöhler, 1824) | Modern Theoretical Composition (AgCNO) |

| Silver (Ag) | 72.187% | ~72% | 71.97% |

| Cyanogen (CN) | 17.160% | ~17.3% | 17.35% |

| Oxygen (O) | 10.653% | ~10.7% | 10.67% |

Experimental Protocols of the 19th Century

Synthesis of Silver Fulminate (Liebig's Method, c. 1822)

Liebig's early work included developing a safer method for the preparation of the notoriously unstable silver fulminate. The synthesis, though still hazardous, was a refinement of earlier procedures.

Materials:

-

Silver nitrate (B79036)

-

Nitric acid

-

Ethanol

-

Water

Procedure:

-

A solution of silver nitrate was prepared by dissolving the silver salt in nitric acid.

-

This acidic silver nitrate solution was then carefully and slowly added to ethanol.

-

The reaction was typically initiated by gentle heating to approximately 80-90°C.[2] The formation of the silver fulminate precipitate is an exothermic reaction and requires careful temperature control to prevent detonation.

-

Upon cooling, white crystals of silver fulminate would precipitate out of the solution.

-

The precipitate was then carefully collected and dried. It is crucial to note that even small amounts of silver fulminate are highly sensitive to shock, friction, and heat, and can detonate under their own weight.[3]

Synthesis of Silver Cyanate (Wöhler's Method, c. 1824)

Wöhler's synthesis of silver cyanate was a key part of his broader investigation into cyanic acid and its compounds. One of the common methods he employed involved a double displacement reaction.

Materials:

-

A soluble silver salt (e.g., silver nitrate)

-

A soluble cyanate salt (e.g., potassium cyanate)

Procedure:

-

A solution of a soluble cyanate salt, such as potassium cyanate, was prepared in water.

-

A separate solution of a soluble silver salt, like silver nitrate, was also prepared.

-

The silver nitrate solution was added to the potassium cyanate solution.

-

A white, stable precipitate of silver cyanate would form immediately.

-

This precipitate was then collected by filtration, washed, and dried for analysis.

Elemental Analysis: Liebig's Combustion Method

The ability to accurately determine the elemental composition of organic compounds was a pivotal technological advancement of this era. Liebig, in particular, refined the technique of combustion analysis, culminating in his invention of the Kaliapparat in 1831. The principles of this method were used in his earlier analysis of silver fulminate.

Apparatus:

-

A combustion tube made of hard glass.

-

A furnace, typically charcoal-fired, to heat the combustion tube.

-

A drying tube filled with calcium chloride to absorb water.

-

An apparatus to absorb carbon dioxide, initially using potassium hydroxide (B78521) (KOH) solution, which would later be embodied in the Kaliapparat.

-

A precision analytical balance.

Procedure:

-

A precisely weighed sample of the organic compound (e.g., silver fulminate) was placed in the combustion tube, often mixed with an oxidizing agent like copper(II) oxide to ensure complete combustion.

-

The tube was heated in the furnace, causing the compound to decompose and combust, converting its carbon into carbon dioxide (CO₂) and any hydrogen into water (H₂O).

-

The gaseous products were passed first through the pre-weighed calcium chloride tube, which absorbed the water.

-

The remaining gases then passed through the pre-weighed potassium hydroxide apparatus, where the carbon dioxide was absorbed via the reaction: 2KOH + CO₂ → K₂CO₃ + H₂O.

-

After the combustion was complete, the calcium chloride tube and the potassium hydroxide apparatus were weighed again.

-

The increase in mass of the calcium chloride tube corresponded to the mass of water produced, from which the mass of hydrogen in the original sample could be calculated.

-

The increase in mass of the potassium hydroxide apparatus corresponded to the mass of carbon dioxide produced, from which the mass of carbon could be calculated.

-

For nitrogen-containing compounds like the fulminate and cyanate, the remaining gaseous product (N₂) could be collected and its volume measured to determine the amount of nitrogen.

-

The amount of silver was determined by weighing the metallic residue left in the combustion tube. Oxygen was typically determined by difference.

The Logical Pathway to Isomerism

The identical elemental compositions of two vastly different substances created a puzzle that could not be solved by existing chemical theories. The resolution of this conflict, and the birth of isomerism, can be visualized as a logical progression of discovery and reasoning.

Experimental Workflows

The following diagrams illustrate the generalized workflows for the synthesis and analysis performed by Liebig and Wöhler, which formed the experimental basis for the discovery of isomerism.

Liebig's Workflow for Silver Fulminate

Wöhler's Workflow for Silver Cyanate

Conclusion: The Legacy of this compound

The discrepancy between silver fulminate and silver cyanate was a critical anomaly that forced a re-evaluation of the fundamental principles of chemistry. The meticulous analytical work of Liebig and Wöhler provided the first definitive proof that the arrangement of atoms within a molecule, not just their numbers, was crucial in determining its identity and properties. This concept, later formally named "isomerism" by Jöns Jacob Berzelius, opened the door to the field of structural chemistry.

For modern researchers in drug development and materials science, the legacy of this discovery is profound. The principles of isomerism are central to understanding stereochemistry, enantiomeric pairs, and the structure-activity relationships that govern the efficacy and safety of pharmaceuticals. The story of this compound serves as a powerful reminder that progress in science is often driven by the careful investigation of unexpected results and the courage to challenge established paradigms. The explosive nature of silver fulminate, in a sense, provided the explosive force needed to shatter old theories and build the foundations of modern molecular science.

References

The Astrochemical Significance of Fulminic Acid (HCNO): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fulminic acid (HCNO), a high-energy metastable isomer of isocyanic acid (HNCO), has transitioned from a chemical curiosity to a molecule of significant astrochemical interest. First detected in interstellar space in 2008, its presence and abundance in diverse astronomical environments provide a unique probe into the underlying chemical and physical conditions of star and planet formation. As a member of the [C,H,N,O] isomer group, HCNO is considered a potential precursor to more complex prebiotic molecules, linking the chemistry of the cosmos to the origins of life. This technical guide provides an in-depth summary of the current understanding of this compound in astrophysics, detailing its detection, formation and destruction pathways, and its potential role in prebiotic chemistry, with a focus on quantitative data and experimental methodologies.

Detection and Abundance in the Interstellar Medium

This compound was first definitively detected in the interstellar medium (ISM) by Marcelino et al. through observations of its rotational transitions using the IRAM 30-meter telescope.[1][2][3] Its discovery was concentrated in cold, dense environments, highlighting specific chemical conditions that favor its formation or preservation.

Observed Astronomical Sources

HCNO has been primarily observed in:

-

Pre-stellar/Starless Cores: These are cold (T ~10 K), dense clouds of gas and dust on the verge of gravitational collapse to form stars. Sources include Barnard 1 (B1), L1544, and L183.[1][2]

-

Low-Mass Star-Forming Regions: Specifically, it was detected in the envelope of the protostar L1527.[1][4]

Notably, HCNO was not detected in the cyanopolyyne peak of the cold dark cloud TMC-1 or in the warmer, more chemically complex Orion Hot Core region.[1][2] This dichotomy suggests that the abundance of this compound is highly sensitive to the physical conditions of the environment, particularly temperature.

Quantitative Abundance Data

The abundance of HCNO is typically quantified by its column density—the number of molecules per unit area along the line of sight. It is often compared to its more stable and abundant isomer, isocyanic acid (HNCO). The data from initial detections are summarized below.

| Astronomical Source | Type | N(HCNO) (cm⁻²) | N(HNCO) (cm⁻²) | HNCO/HCNO Ratio |

| B1 | Starless Core | (3.8 ± 0.4) x 10¹¹ | (2.5 ± 0.3) x 10¹³ | ~66 |

| L1544 | Pre-stellar Core | (2.5 ± 0.6) x 10¹¹ | (1.0 ± 0.2) x 10¹³ | ~40 |

| L183 | Pre-stellar Core | (2.5 ± 0.6) x 10¹¹ | (1.0 ± 0.2) x 10¹³ | ~40 |

| L1527 (protostar) | Low-Mass Protostar | (5.0 ± 1.0) x 10¹¹ | (3.5 ± 0.5) x 10¹³ | ~70 |

| TMC-1 (cyanopolyyne peak) | Cold Dark Cloud | < 7 x 10¹⁰ | (2.5 ± 0.3) x 10¹³ | > 350 |

| Orion-KL (Hot Core) | High-Mass Star-Forming Region | < 6 x 10¹¹ | > 6 x 10¹⁴ | > 1000 |

| Table 1: Derived column densities and abundance ratios for HCNO and HNCO in various interstellar environments. Data sourced from Marcelino et al. (2009).[1][2][3] |

Chemical Pathways: Formation and Destruction

The observed abundances of this compound are the net result of competing formation and destruction reactions. Current astrochemical models incorporate both gas-phase and grain-surface chemistry to explain the presence of HCNO and its isomers.

Gas-Phase Chemistry

In the cold, low-density conditions of dark clouds, gas-phase reactions are critical. The primary formation route for HCNO is believed to be a neutral-neutral reaction that is efficient at low temperatures.

-

Key Formation Reaction: The reaction between the methylene (B1212753) radical (CH₂) and nitric oxide (NO) is considered the most significant pathway to this compound.[1][2]

-

Destruction Pathways: HCNO can be destroyed by reactions with common interstellar radicals and ions.

-

Reactions with atomic carbon (C), oxygen (O), and hydrogen (H) are considered significant destruction channels.

-

Ion-molecule reactions also contribute to its destruction.

-

Grain-Surface Chemistry

In colder, denser regions, molecules can freeze out onto the surfaces of dust grains, forming icy mantles. These surfaces can act as catalytic sites for reactions. While gas-phase models can account for HCNO in cold cores, gas-grain models are necessary to explain the varying isomer ratios in warmer environments.

-

Formation on Ices: It is proposed that isomers of the [C,H,N,O] group can form via the hydrogenation of precursor radicals on grain surfaces. For example, the hydrogenation of the CNO radical could potentially lead to HCNO.

-

H + CNO (on grain) → HCNO (on grain)

-

-

Desorption: For HCNO formed on grains to be detected in the gas phase, a non-thermal desorption mechanism, such as photodesorption by interstellar UV photons, is required in cold regions. In warmer regions like hot cores, thermal desorption (sublimation) releases these molecules into the gas.

-

Isomer Interconversion: The surface of dust grains may also facilitate the conversion of HCNO to its more stable isomer, HNCO, particularly as temperatures rise. This could partly explain the low abundance of HCNO in warmer regions.

Role in Prebiotic Chemistry

This compound is a molecule of considerable interest as a potential precursor to prebiotic molecules.[5][6][7] Molecules containing the elements carbon, hydrogen, nitrogen, and oxygen are the fundamental building blocks of life as we know it. The hydrogenation of HCNO is one studied pathway that could lead to more complex species.

Recent laboratory experiments have investigated the H-atom-addition and H-atom-abstraction reactions involving HCNO.[8] These studies show that the hydrogenation of this compound can proceed even at extremely low temperatures (3.1 K), forming the H₂CNO radical.[8] This radical is an intermediate that can potentially lead to the formation of formaldoxime (B1209246) (H₂CNOH), a more complex organic molecule.[8] While formaldoxime has not yet been detected in the ISM, these experiments demonstrate a viable low-temperature pathway connecting a known interstellar molecule (HCNO) to more complex organics, representing a potential first step on the ladder of prebiotic chemical complexity.

Experimental and Observational Protocols

Radio Astronomical Observation (IRAM 30m)

The detection of HCNO relies on observing its rotational spectral lines at millimeter wavelengths.

-

Instrumentation: The initial discoveries were made using the IRAM 30-meter telescope located at Pico Veleta, Spain.[1][9][10] This is a single-dish radio telescope equipped with highly sensitive heterodyne receivers, such as the Eight MIxer Receiver (EMIR), which can observe multiple frequency bands simultaneously.[1][9][10][11]

-

Observational Procedure:

-

Target Selection: Sources are chosen based on their physical properties (e.g., cold, dense cores).

-

Frequency Tuning: The receivers are tuned to the rest frequencies of the targeted HCNO rotational transitions, primarily the J = 4→3 (at ~91.7 GHz) and J = 5→4 (at ~114.6 GHz) lines.[3][12]

-

Observing Mode: A position-switching or wobbler-switching mode is typically used, where the telescope alternates between the target source (ON) and a nearby patch of blank sky (OFF). Subtracting the OFF-source signal from the ON-source signal removes background noise from the atmosphere and instrument, resulting in a clean spectrum of the astronomical source.

-

Data Reduction and Analysis: The resulting spectra are calibrated and analyzed. The detection of a line at the expected frequency with a significant signal-to-noise ratio confirms the presence of the molecule.

-

-

Derivation of Column Density:

-

The integrated intensity of the detected spectral line is measured.

-

Assuming the emission is optically thin, a rotational temperature is estimated, often by observing multiple transitions of a more abundant, related species like HNCO.[3]

-

A rotational diagram analysis or a more complex Large Velocity Gradient (LVG) model is used.[3] The LVG model accounts for radiative transfer and collisional excitation effects to relate the observed line intensity to the total number of molecules (column density) along the line of sight.

-

Laboratory Spectroscopy (Auger Electron Spectroscopy)

Due to its instability, studying HCNO in the lab requires specialized techniques. Auger electron spectroscopy provides insight into its electronic structure.

-

Sample Preparation: this compound is synthesized via preparative pyrolysis of a precursor molecule immediately before the experiment.[7][13]

-

Instrumentation: The experiment is conducted in an ultra-high vacuum chamber. A beam of soft X-rays from a synchrotron light source is used to irradiate the HCNO gas.[7] Emitted electrons are collected and their energy is measured using a hemispherical electron analyzer.[7][13]

-

Procedure:

-

A core electron (from C, N, or O) is ejected by an X-ray photon, creating a core-hole.

-

An electron from a higher energy level drops down to fill the core-hole.

-

The energy released from this transition is transferred to another electron, which is then ejected from the molecule. This is the "Auger electron".

-

The kinetic energy of the Auger electron is measured. The resulting spectrum is characteristic of the molecule's electronic structure and provides a fingerprint for comparison with theoretical models.[7][14]

-

Laboratory Astrochemistry (Matrix Isolation)

To study low-temperature reactions relevant to interstellar clouds, molecules are isolated in an inert, cryogenic solid.

-

Instrumentation: The setup consists of a cryogenic system capable of reaching temperatures as low as ~3 K.[5][15] A sample of a precursor molecule is co-deposited with a large excess of para-hydrogen (p-H₂) gas onto a cold window (e.g., BaF₂). The p-H₂ freezes, forming a quantum solid matrix that traps the precursor molecules.[15][16]

-

Procedure:

-

Matrix Formation: The precursor/p-H₂ gas mixture is deposited, forming the matrix.

-

In-situ Generation: HCNO and H-atoms are generated directly within the matrix, for example, by photolysis of a suitable precursor using a UV lamp.

-